Extended Plasma Half-Life and Enhanced Proteolytic Stability Relative to Native Human GLP-2
Teduglutide exhibits a terminal half-life of approximately 2 hours in healthy subjects, representing a 17-fold increase over native human GLP-2, which has a half-life of 7 minutes [1]. This extension is directly attributed to the Ala2Gly substitution conferring resistance to DPP-IV cleavage [2]. In SBS patients, the half-life is reduced to 1.3 hours, likely due to altered clearance mechanisms [1].
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | 2 hours (healthy subjects); 1.3 hours (SBS patients) |
| Comparator Or Baseline | Native human GLP-2: 7 minutes |
| Quantified Difference | 17-fold increase in half-life (healthy subjects) |
| Conditions | Human subjects; subcutaneous administration |
Why This Matters
A 17-fold longer half-life differentiates teduglutide as a viable therapeutic candidate for daily subcutaneous dosing, whereas native GLP-2's rapid clearance precludes practical clinical application.
- [1] InvivoChem. (2025). Teduglutide Acetate Technical Datasheet: Pharmacokinetic Properties. Retrieved from https://www.invivochem.cn/teduglutide-acetate.html View Source
- [2] Swissdocu. (2021). Revestive (téduglutide): option thérapeutique pour le syndrome de l'intestin court. Retrieved from https://www.swissdocu.ch/fr/news/108-pharmacie/1239-revestive-teduglutide-option-therapeutique-pour-le-syndrome-de-l-intestin-court View Source
